N-(quinolin-6-yl)oxolane-3-carboxamide
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Overview
Description
N-(quinolin-6-yl)oxolane-3-carboxamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278
Chemical Reactions Analysis
N-(quinolin-6-yl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(quinolin-6-yl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in the context of specific applications, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
N-(quinolin-6-yl)oxolane-3-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their functional groups.
Oxolane derivatives: These compounds share the oxolane ring structure but differ in their substituents.
The uniqueness of this compound lies in its specific combination of the quinoline and oxolane structures, which may confer unique properties and applications.
Properties
IUPAC Name |
N-quinolin-6-yloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(11-5-7-18-9-11)16-12-3-4-13-10(8-12)2-1-6-15-13/h1-4,6,8,11H,5,7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPATCJCSDQDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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